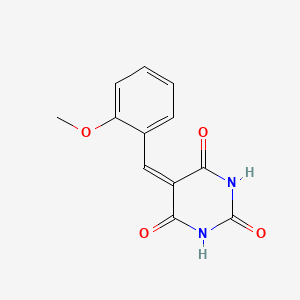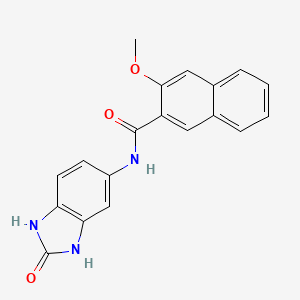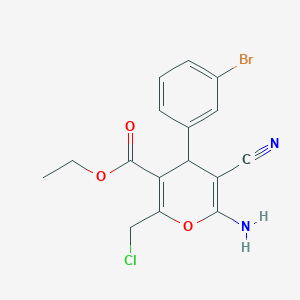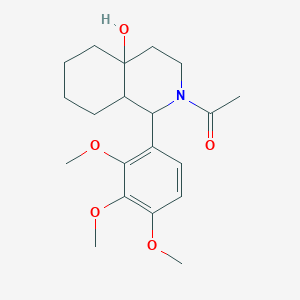
5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBP belongs to the family of pyrimidine derivatives, and its unique chemical structure has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects by modulating various signaling pathways in the body. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress in the body.
Biochemical and Physiological Effects
5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which are implicated in the development of various diseases. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are numerous future directions for the research and development of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue is the development of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of neurodegenerative disorders. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also shown promise in the treatment of cancer, and further research is needed to explore its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to explore its potential applications in other disease areas.
Aplicaciones Científicas De Investigación
5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVCVCZXKMIXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B3838865.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide](/img/structure/B3838870.png)


![3,4,5-tris[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B3838898.png)
![2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B3838904.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838916.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)

![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide](/img/structure/B3838934.png)

![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838943.png)
